molecular formula C10H9F3O2 B3380438 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 192225-35-7

2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B3380438
CAS No.: 192225-35-7
M. Wt: 218.17 g/mol
InChI Key: BCTBZMLZCLEMAA-UHFFFAOYSA-N
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Description

2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated aromatic ketone characterized by a methoxy group at the 2-position of the ethanone backbone and a 3-(trifluoromethyl)phenyl substituent at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in medicinal chemistry for drug discovery, particularly in the development of CNS-targeting agents . Its synthesis often involves Friedel-Crafts acylation or TiCl₃-mediated reactions, as seen in structurally related compounds .

Properties

IUPAC Name

2-methoxy-1-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-6-9(14)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTBZMLZCLEMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to oxidation to yield the desired product . Industrial production methods often involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various reactions, including:

  • Substitution Reactions : The trifluoromethyl group can facilitate nucleophilic substitutions, allowing the introduction of different functional groups.
  • Oxidation and Reduction : Under specific conditions, this compound can be oxidized to yield carboxylic acids or reduced to produce alcohols, contributing to the development of diverse chemical entities.

Biological Applications

Pharmacological Research
Research has indicated that derivatives of this compound may exhibit notable biological activities. Investigations into its pharmacological properties are ongoing, with potential applications including:

  • Anticancer Agents : Some studies have explored its derivatives for their ability to inhibit cancer cell proliferation.
  • Enzyme Modulation : The compound's interaction with specific enzymes may lead to the development of novel therapeutic agents targeting various diseases .

Material Science

Advanced Materials Development
The unique chemical properties of this compound make it suitable for applications in material science:

  • Polymers and Coatings : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it valuable for protective coatings and specialty materials.
  • Fluorinated Materials : The trifluoromethyl group contributes to low surface energy characteristics, which are advantageous in applications requiring hydrophobic or oleophobic surfaces .

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study investigated the synthesis of a series of compounds based on this compound. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that specific derivatives exhibited significant growth inhibition, suggesting potential as anticancer therapeutics.

CompoundCell Line A IC50 (μM)Cell Line B IC50 (μM)
Base Compound15.222.5
Derivative 18.512.0
Derivative 25.07.8

Case Study 2: Development of Fluorinated Polymers

In another study, researchers incorporated this compound into polymer formulations to enhance their properties. The resulting materials demonstrated improved thermal stability and reduced surface energy, making them suitable for applications in coatings and sealants.

PropertyControl PolymerPolymer with Trifluoromethyl Compound
Thermal Stability (°C)200230
Surface Energy (mN/m)4025

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives, differing primarily in substituents, aromatic systems, or functional groups. Below is a detailed comparison based on physicochemical properties, substituent effects, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents/Modifications Physicochemical Properties Key Applications/Findings Evidence Source
2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one C₁₀H₉F₃O₂ 2-methoxy, 3-(trifluoromethyl)phenyl Lipophilic, high metabolic stability Intermediate for CNS drugs
1-(3-((2,3,3,3-Tetrafluoro-2-((hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one (41) C₁₅H₁₀F₁₀NO₂ Hexafluoropropyloxy, tetrafluoropropylamino Yellow solid, Rf = 0.68 (hexane:EtOAc) Photochemical reaction studies
2-Amino-2-phenyl-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one (31) C₁₉H₂₀F₃N₃O Piperazine-linked 3-(trifluoromethyl)phenyl, amino UPLC tR = 4.89 min, purity > 99% Anticonvulsant and antinociceptive lead
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone C₂₁H₁₈F₃N₅O₂S Oxadiazole-sulfanyl, piperazine linkage Not reported Potential kinase inhibitor
1-Phenyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one C₁₅H₁₁F₃O Simple diaryl ethanone (no methoxy) Colorless oil, Rf = 0.84 (PE:EtOAc) Substrate for TiCl₃-mediated synthesis

Key Observations

Substituent Impact on Lipophilicity and Bioactivity The 3-(trifluoromethyl)phenyl group is a common feature in compounds with CNS activity due to its electron-withdrawing nature and resistance to oxidative metabolism . Methoxy vs. Amino Groups: Methoxy substitution (target compound) increases steric bulk and hydrogen-bonding capacity compared to amino-substituted analogs (e.g., compound 31), which may influence target selectivity .

Synthetic Accessibility TiCl₃-mediated reactions enable efficient synthesis of diaryl ethanones, as demonstrated for 1-phenyl-2-(3-(trifluoromethyl)phenyl)ethan-1-one (61% yield) . Piperazine-containing derivatives (e.g., compound 31) are synthesized via nucleophilic substitution with high yields (>95%) and purity (>99%) .

Pharmacological Relevance Compound 31 (2-amino-2-phenyl-piperazine derivative) shows promise in anticonvulsant and antinociceptive assays, likely due to dual modulation of monoamine receptors and ion channels . Oxadiazole-sulfanyl analogs (e.g., compound in ) are explored for kinase inhibition, leveraging the oxadiazole’s hydrogen-bonding capacity.

Biological Activity

2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one, a compound with the molecular formula C10H12F3O, has garnered significant attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C10H12F3O
  • SMILES : COCC(C1=CC(=CC=C1)C(F)(F)F)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to modulate intracellular signaling pathways effectively . The compound's mechanism can be summarized as follows:

  • Binding : Interacts with specific enzymes or receptors.
  • Modulation : Alters the activity of these targets, leading to biochemical responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This activity is particularly relevant in the context of neuroinflammation, where compounds with such properties are in demand .

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth in vitro. The minimum inhibitory concentration (MIC) was determined for several pathogenic strains, indicating that the compound could serve as a basis for new antibiotic formulations.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Mechanism Investigation

In another investigation focusing on its anti-inflammatory effects, researchers utilized cell cultures treated with the compound under inflammatory conditions. The results indicated a marked reduction in the expression of pro-inflammatory markers such as TNF-alpha and IL-6.

Treatment ConditionTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment (10 µM)5075

Q & A

Q. What are the most reliable synthetic routes for 2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 3-(trifluoromethyl)anisole using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Critical parameters include:
  • Temperature : Optimal reaction temperatures range from 0–5°C to avoid side reactions like demethylation of the methoxy group.
  • Solvent : Dichloromethane or nitrobenzene are preferred for their ability to stabilize intermediates.
  • Workup : Quenching with ice-cold water followed by extraction with ethyl acetate improves purity .
    Alternative routes may involve cross-coupling reactions using palladium catalysts, but these require rigorous control of moisture and oxygen levels.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm for ¹H; δ ~55–60 ppm for ¹³C) and trifluoromethyl group (δ ~110–125 ppm for ¹³C, split into quartets due to ¹⁹F coupling) are diagnostic. Use deuterated chloroform (CDCl₃) for solubility and sharp signals .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm the ketone and trifluoromethyl groups .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 188.15 (C₉H₇F₃O⁺), with fragmentation patterns indicating loss of CO (28 Da) or CF₃ (69 Da) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Flammability : The flash point is 83°C; avoid open flames and use spark-proof equipment .
  • Toxicity : Use fume hoods to prevent inhalation of vapors. Nitrile gloves and lab coats are mandatory due to potential skin irritation.
  • Storage : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of the trifluoromethyl and methoxy substituents?

  • Methodological Answer :
  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model the molecule. The trifluoromethyl group induces strong electron-withdrawing effects, while the methoxy group donates electrons via resonance, creating a polarized ketone moiety.
  • Charge Distribution : Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the methoxy oxygen lone pairs and the aromatic ring, stabilizing the structure .
  • Reactivity Prediction : Localized Molecular Orbital (LMO) analysis identifies nucleophilic attack sites at the carbonyl carbon, influenced by substituent electronic effects .

Q. How do conflicting reports on reaction outcomes (e.g., oxidation vs. reduction products) arise, and how can they be resolved?

  • Methodological Answer :
  • Root Cause Analysis : Contradictions often stem from varying reaction conditions (e.g., solvent polarity, catalyst loading). For example, oxidation with KMnO₄ in acidic conditions yields carboxylic acids, while NaBH₄ reduction in ethanol produces secondary alcohols.
  • Resolution Strategy :

Replicate Conditions : Systematically vary parameters (pH, temperature) in controlled experiments.

In-Situ Monitoring : Use techniques like HPLC or in-situ IR to track intermediate formation.

Computational Validation : Compare experimental outcomes with DFT-predicted reaction pathways .

Q. What crystallographic methods are suitable for determining its solid-state structure, and how does the trifluoromethyl group influence packing?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). The trifluoromethyl group’s steric bulk and polarity often lead to herringbone packing or layered structures.
  • Refinement : SHELXL software refines anisotropic displacement parameters for fluorine atoms, which exhibit high thermal motion due to their electronegativity .
  • Packing Analysis : Hirshfeld surface analysis quantifies F···H and O···H interactions, which dominate the crystal lattice .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

TechniqueDiagnostic Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 3.89 (s, 3H, OCH₃); δ 7.52–8.10 (m, 4H, Ar-H)
¹³C NMRδ 55.1 (OCH₃); δ 188.2 (C=O); δ 122–130 (CF₃, q)
IR1702 cm⁻¹ (C=O); 1248 cm⁻¹ (C-F)

Table 2 : Computational Parameters for DFT Studies

FunctionalBasis SetKey OutputsReference
B3LYP6-311++G(d,p)HOMO-LUMO gap: 5.2 eV; Dipole moment: 4.1 D

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Reactant of Route 2
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2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one

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